![molecular formula C30H42Cl6O12Ti3 B576506 Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) CAS No. 12088-57-2](/img/structure/B576506.png)

Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

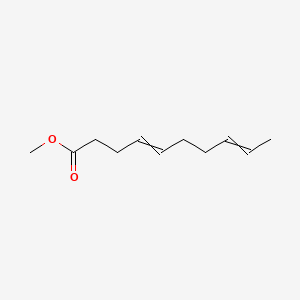

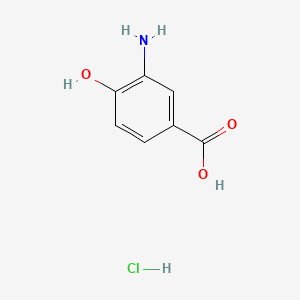

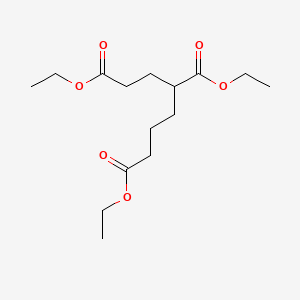

Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) is a complex chemical compound with the formula [Ti(acac)3]2TiCl6, where acac stands for 2,4-pentanedionate . It consists of a central titanium atom coordinated to six acac ligands and six chlorine atoms .

Molecular Structure Analysis

The molecular formula of Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) is C30H42Cl6O12Ti3 . It consists of three titanium atoms, thirty carbon atoms, forty-two hydrogen atoms, six chlorine atoms, and twelve oxygen atoms .Physical and Chemical Properties Analysis

Bis[tris(2,4-pentanedionato)titanium(IV)] Hexachlorotitanate(IV) is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid moisture . The molecular weight of the compound is 950.96 .Scientific Research Applications

Crystal and Molecular Structure Analysis : McKenzie, Sanner, and Bercaw (1975) explored the structure of bis(pentamethylcyclopentadienyl)dichlorotitanium(IV) using X-ray diffraction, revealing a distorted tetrahedral configuration around the titanium atom. This study contributes to understanding the structural properties of similar titanium compounds (McKenzie, Sanner, & Bercaw, 1975).

Synthesis and Characterization of Titanium Complexes : Dimitrov (1985) synthesized and characterized bis(η5-cyclopentadienyl)titanium(1-norbornyl) chloride and related compounds. The research provides insights into the reactivity and structural aspects of titanium-based complexes (Dimitrov, 1985).

Fabrication of Mesoporous Microcapsules : Song et al. (2015) described a method for fabricating silica/titania mesoporous microcapsules using a miniemulsification process with Bis(2,4-pentanedionato)-bis(2-propanolato) titanium (IV). These microcapsules have potential applications in catalysis and drug delivery due to their biocompatible and mesoporous nature (Song et al., 2015).

Synthesis and Application in Organometallic Chemistry : Pinkas et al. (2004) focused on synthesizing and structuring bis{η5-1,2,3,4-tetramethyl-5-(dimethylsilylsulfido-κS)cyclopentadienyl}titanium(IV), providing valuable information for applications in organometallic chemistry and catalysis (Pinkas et al., 2004).

Polymer Synthesis : Gunji et al. (2001) reported on the synthesis of disilane unit-containing polytitana- and polyzirconasiloxanes using bis(2,4-pentanedionato)titanium diisopropoxide. These polymers, with their unique structural properties, are significant for material science applications (Gunji et al., 2001).

Chemical Properties of Titanium Complexes : Thompson et al. (1973) provided evidence for an oligomeric structure in trichloro(3-cyano-2,4-pentanedionato) titanium(IV), contributing to the understanding of the chemical properties and bonding interactions in titanium complexes (Thompson et al., 1973).

Safety and Hazards

The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name |

hexachlorotitanium(2-);(Z)-4-hydroxypent-3-en-2-one;titanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C5H8O2.6ClH.3Ti/c6*1-4(6)3-5(2)7;;;;;;;;;/h6*3,6H,1-2H3;6*1H;;;/q;;;;;;;;;;;;;;+4/p-6/b6*4-3-;;;;;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHBKUDRXITDHU-YAHVWVNOSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.Cl[Ti-2](Cl)(Cl)(Cl)(Cl)Cl.[Ti].[Ti] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.Cl[Ti-2](Cl)(Cl)(Cl)(Cl)Cl.[Ti].[Ti] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48Cl6O12Ti3-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)